REACTION_CXSMILES
|
C1[C:6]([NH2:7])=[CH:5][CH:4]=C(O)C=1.O=[C:10]([CH2:16][CH2:17][C:18](O)=O)[CH2:11][CH2:12][C:13](O)=[O:14].O1C2(CCC(=O)O2)C[CH2:23][C:22]1=O>>[NH2:7][C:6]1[CH:5]=[CH:4][C:16]([C:10]2[CH:11]=[CH:12][C:13]([OH:14])=[CH:23][CH:22]=2)=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)O)CCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCC12OC(CC2)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |